

Unraveling the Molecular Architecture of (S)-Selisistat: A Technical Guide

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Compound of Interest		
Compound Name:	(S)-Selisistat	
Cat. No.:	B1671828	Get Quote

(S)-Selisistat, also known by its code name (S)-EX-527, is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a class III histone deacetylase (HDAC) that plays a crucial role in various cellular processes, including stress resistance, metabolism, and aging.[1] This technical guide provides an in-depth overview of the chemical structure, mechanism of action, and biological activity of **(S)-Selisistat**, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

(S)-Selisistat is a small molecule belonging to the carbazole class of compounds.[2] Its chemical formula is C13H13ClN2O, with a molar mass of 248.71 g⋅mol−1.[3]

Identifier	Value
IUPAC Name	(1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole- 1-carboxamide
CAS Number	848193-68-0[4]
SMILES String	O=C([C@@H]1C(NC2=C3C=C(CI)C=C2)=C3C CC1)N[4]

Mechanism of Action: Potent and Selective SIRT1 Inhibition



(S)-Selisistat exerts its biological effects through the potent and selective inhibition of the NAD+-dependent deacetylase SIRT1.[5] It acts as a non-competitive inhibitor with respect to the acetylated substrate and a competitive inhibitor with respect to the NAD+ cofactor.[6] The molecule binds to a site on the SIRT1 enzyme that is distinct from the acetylated substrate-binding pocket but overlaps with the NAD+ binding site, thereby preventing the productive binding of NAD+ and inhibiting the enzyme's deacetylase activity.[6]

In Vitro Inhibitory Activity

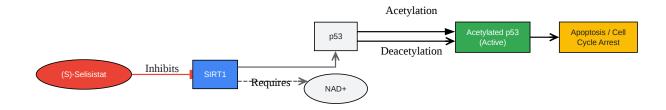
The inhibitory potency and selectivity of **(S)-Selisistat** against various sirtuins have been quantified in vitro.

Target	IC50	Selectivity vs. SIRT1
SIRT1	38 nM[7], 98 nM[4]	-
SIRT2	19.6 μM[4]	>500-fold
SIRT3	48.7 μM[4]	>1200-fold

(S)-Selisistat shows minimal to no activity against class I and II HDACs at concentrations up to μ M.[5]

Signaling Pathways Modulated by (S)-Selisistat

By inhibiting SIRT1, **(S)-Selisistat** leads to the hyperacetylation of various downstream targets, thereby influencing multiple signaling pathways. A key pathway affected is the p53-mediated apoptosis pathway.[6] Inhibition of SIRT1 by **(S)-Selisistat** leads to increased acetylation of p53, enhancing its transcriptional activity and promoting apoptosis or cell cycle arrest.[6][8]





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Caption: **(S)-Selisistat** inhibits SIRT1, preventing the deacetylation of p53.

Experimental Protocols In Vitro SIRT1 Inhibition Assay (Fluorogenic)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of an inhibitor against SIRT1.[6]

Objective: To measure the IC50 of (S)-Selisistat on SIRT1 deacetylase activity.

Materials:

- Recombinant human SIRT1 enzyme
- Fluorogenic acetylated peptide substrate (e.g., based on p53 sequence)
- NAD+
- (S)-Selisistat
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- Developer solution (containing a protease to release the fluorophore)
- 96-well plate
- Microplate reader (fluorescence)

Procedure:

- Prepare a serial dilution of (S)-Selisistat in the assay buffer.
- In a 96-well plate, add the SIRT1 enzyme, the fluorogenic acetylated peptide substrate, and the different concentrations of **(S)-Selisistat**.
- · Initiate the reaction by adding NAD+.

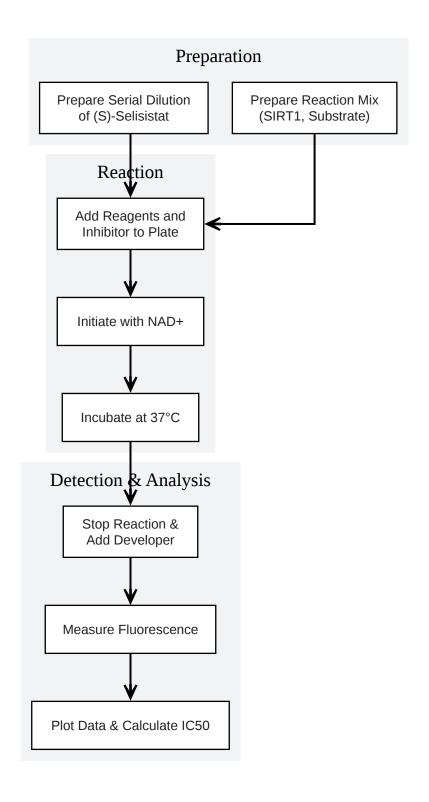






- Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction and initiate fluorescence development by adding the developer solution.
- Incubate at room temperature for a short period.
- Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).[7]
- Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.





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Caption: Workflow for determining the in vitro IC50 of a SIRT1 inhibitor.

Cellular Assay for p53 Acetylation (Western Blot)



This protocol assesses the effect of **(S)-Selisistat** on the acetylation status of p53 in a cellular context.[6]

Objective: To determine if (S)-Selisistat treatment increases the acetylation of p53 in cells.

Materials:

- Cell line of interest (e.g., NCI-H460, MCF-7)[9]
- (S)-Selisistat
- DNA damaging agent (e.g., etoposide, hydrogen peroxide) to induce p53
- · Cell lysis buffer
- Protein quantification assay (e.g., BCA)
- SDS-PAGE equipment
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against acetylated p53
- Primary antibody for total p53 (loading control)
- Primary antibody for a housekeeping protein (e.g., β-actin, GAPDH)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- · Imaging system

Procedure:

• Culture cells to the desired confluency.



- Treat cells with a DNA damaging agent to induce p53 expression, with or without various concentrations of (S)-Selisistat, for a specified time.[6]
- · Harvest and lyse the cells.
- Determine the protein concentration of the lysates.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody against acetylated p53 overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe for total p53 and a loading control to ensure equal protein loading.[6]

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